5-Amino-2-(cyclopentyloxy)benzonitrile: Structural Properties, Synthesis, and Applications in Xanthine Oxidase Inhibitor Development
5-Amino-2-(cyclopentyloxy)benzonitrile: Structural Properties, Synthesis, and Applications in Xanthine Oxidase Inhibitor Development
Executive Summary & Chemical Identity
5-Amino-2-(cyclopentyloxy)benzonitrile is a highly specialized, bifunctional chemical building block utilized extensively in medicinal chemistry. Its unique combination of a nucleophilic primary amine, an electron-withdrawing cyano group, and a lipophilic cyclopentyloxy tail makes it a privileged scaffold for synthesizing targeted therapeutics, most notably in the development of non-purine xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout[1].
Table 1 summarizes the core physicochemical properties of this compound to establish baseline parameters for synthesis and handling.
Table 1: Physicochemical Profile of 5-Amino-2-(cyclopentyloxy)benzonitrile
| Property | Value |
| IUPAC Name | 5-Amino-2-(cyclopentyloxy)benzonitrile |
| CAS Registry Number | 1250226-02-8[1] |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Theoretical Exact Mass | 202.1106 Da |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |
Mechanistic Role in Drug Design: The Xanthine Oxidase Inhibitor Paradigm
Xanthine oxidase (XO) is the critical enzyme responsible for catalyzing the oxidation of hypoxanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, the underlying cause of gout. While allopurinol has historically been the standard of care, the development of non-purine inhibitors like febuxostat has driven the search for novel, highly potent scaffolds[2].
In a landmark 2017 study,[3] reported a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives that exhibited exceptional XO inhibitory activity. Within this framework, 5-amino-2-(cyclopentyloxy)benzonitrile serves as the foundational scaffold. The causality behind its structural design is threefold:
-
The Cyano Group (-C≡N): Positioned at the 3-position, this group acts as a potent hydrogen bond acceptor. It is specifically designed to engage in dipole interactions within the molybdenum-pterin (Mo-pt) binding pocket of the XO enzyme, mimicking the crucial interactions of the thiazole-cyano moiety in febuxostat[3].
-
The Cyclopentyloxy Tail: The bulky, lipophilic cyclopentyl ring occupies a specific hydrophobic channel in the XO active site. The steric bulk of the cyclopentyl group forces the molecule into a favorable bioactive conformation, significantly enhancing binding affinity compared to smaller methoxy or ethoxy analogs[3].
-
The 5-Amino Group: This primary amine serves as the synthetic anchor. It acts as the nucleophile during coupling with isonicotinoyl chlorides, generating the active amide pharmacophore required for enzyme inhibition.
Logical flow from scaffold synthesis to xanthine oxidase inhibition.
Synthetic Strategy and Mechanistic Causality
The synthesis of 5-amino-2-(cyclopentyloxy)benzonitrile relies on a robust, chemoselective two-step sequence starting from commercially available 2-hydroxy-5-nitrobenzonitrile.
Step 1: O-Alkylation (Williamson Ether Synthesis) The phenolic hydroxyl group is deprotonated by a mild base (K₂CO₃) in a polar aprotic solvent (DMF). Causality of choice: DMF is highly effective at solvating the potassium cation, leaving the phenoxide anion "naked" and highly reactive. Cyclopentyl bromide is then introduced, undergoing a classic Sₙ2 substitution to form the ether linkage.
Step 2: Chemoselective Nitro Reduction The intermediate 2-(cyclopentyloxy)-5-nitrobenzonitrile must be reduced to an amine. Causality of choice: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of over-reducing the sensitive cyano group into a primary aliphatic amine. To prevent this, a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is employed. This method is strictly chemoselective; the single-electron transfer from Fe(0) specifically targets the nitro group, safely preserving the benzonitrile moiety.
Step-by-step synthetic workflow for 5-Amino-2-(cyclopentyloxy)benzonitrile.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to confirm reaction progress.
Protocol A: Synthesis of 2-(Cyclopentyloxy)-5-nitrobenzonitrile
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with 2-hydroxy-5-nitrobenzonitrile (1.0 equiv) and anhydrous DMF (0.5 M).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv).
-
Self-Validation Check: The solution will immediately transition from pale yellow to a deep, vibrant orange, visually confirming the formation of the highly nucleophilic nitrophenoxide anion.
-
-
Alkylation: Add Cyclopentyl Bromide (1.2 equiv) dropwise at room temperature. Heat the mixture to 80°C for 5 hours.
-
Monitoring:
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline-hugging phenol spot disappears, replaced by a high-R_f UV-active spot.
-
-
Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (3× volume of DMF).
-
Self-Validation Check: A pale yellow precipitate will crash out of the solution, as the newly formed hydrophobic ether is insoluble in water. Filter, wash with cold water, and dry under vacuum.
-
Protocol B: Synthesis of 5-Amino-2-(cyclopentyloxy)benzonitrile
-
Preparation: Suspend the intermediate from Protocol A (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Reduction: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Heat the suspension to a gentle reflux (80°C) for 2 hours.
-
Monitoring:
-
Self-Validation Check: The reaction mixture will turn into a dark brown/rust-colored sludge. This physical change confirms the oxidation of Fe(0) to Fe(II)/Fe(III) oxides as the nitro group is reduced.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). Exposing the developed TLC plate to a Ninhydrin stain followed by heating will yield a distinct purple spot, definitively confirming the presence of the newly formed primary amine.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot Ethyl Acetate. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the final off-white solid.
Analytical Characterization & Quality Control
Rigorous analytical validation is required before utilizing 5-amino-2-(cyclopentyloxy)benzonitrile in downstream pharmaceutical coupling reactions. Table 2 outlines the expected analytical signals used to verify structural integrity.
Table 2: Quality Control and Analytical Validation Metrics
| Analytical Technique | Target Observation / Signal | Diagnostic Purpose |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~5.0 ppm (2H) | Confirms successful nitro reduction to a primary amine. |
| ¹H NMR (DMSO-d₆) | Multiplet at 1.6–1.9 ppm (8H) | Validates the presence of the intact cyclopentyl ring. |
| FT-IR Spectroscopy | Sharp peak at ~2220 cm⁻¹ | Confirms the cyano (-C≡N) group survived the reduction conditions. |
| LC-MS (ESI+) | m/z peak at 203.1[M+H]⁺ | Verifies the theoretical molecular weight (202.25 g/mol ). |
| TLC (Ninhydrin) | Appearance of a purple spot | Rapidly self-validates the presence of a free primary amine. |
References
-
Zhang, T.-J., Li, S.-Y., Wang, L., Sun, Q., Wu, Q.-X., Zhang, Y., & Meng, F.-H. (2017). "Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 141, 362-372.[Link]
Sources
- 1. CAS:1250226-02-8, 5-Amino-2-(cyclopentyloxy)benzonitrile-毕得医药 [bidepharm.com]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
